D & C Orange No. 5

Beschreibung

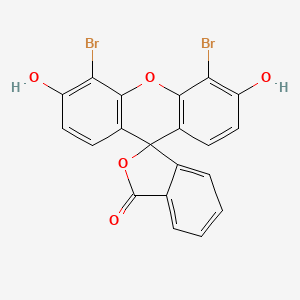

Structure

3D Structure

Eigenschaften

IUPAC Name |

4',5'-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Br2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTNHRWWURISAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)Br)OC5=C3C=CC(=C5Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Br2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024904 | |

| Record name | C.I. Solvent Red 72 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-03-2 | |

| Record name | Solvent Red 72 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D & C Orange no. 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 72 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5'-dibromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4',5'- DIBROMOFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P3H5X9X4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Derivatization Strategies of Dibromofluorescein

Controlled Synthetic Routes for Dibromofluorescein (B1618816) Synthesis

The preparation of dibromofluorescein primarily involves the bromination of fluorescein (B123965). Achieving selective dibromination amidst the possibility of mono-, tri-, and tetrabromination requires controlled synthetic methodologies. google.com

Selective Bromination Techniques

Selective bromination of fluorescein to yield predominantly dibromofluorescein can be achieved by carefully controlling the reaction conditions, particularly the stoichiometry of bromine relative to fluorescein and the reaction environment. Early methods often resulted in mixtures of brominated derivatives, necessitating elaborate separation techniques to obtain pure compounds. google.com

A process for selective dibromination involves reacting fluorescein with a specific amount of bromine in a suitable solvent. For instance, using 1.05 to 1.5 parts by weight of bromine per part of fluorescein has been found to be particularly advantageous for obtaining substantially pure dibromofluorescein. google.com The bromination reaction can be carried out by adding a bromine solution, potentially prepared by adding liquid bromine to an aqueous solution of an alkali metal hydroxide, to a fluorescein solution. google.com Maintaining the temperature within a specific range, such as 25-35°C, while stirring the mixture over a defined period, like 30 minutes, influences the outcome. google.com The reaction time required is dependent on the quantities of fluorescein and bromine used, with completion potentially occurring around 15 minutes after bromine addition. google.com

Another described process involves adding a bromine solution with a pH of 11-12, containing bromine, water, and a base like sodium hydroxide, potassium hydroxide, or ammonium (B1175870) hydroxide, to a fluorescein solution with a pH of 8 to 12, containing fluorescein, water, and a similar base. google.com Stirring this mixture at 25-35°C is part of this controlled process. google.com

Historically, 2,4-dibromofluorescein was reported to be prepared by heating a solution of tetrabromofluorescein in sodium hydroxide, followed by isolation of an intermediate and fusion with resorcinol. oup.com

Optimization of Reaction Conditions and Yield

Optimizing the reaction conditions is critical to maximize the yield of dibromofluorescein and minimize the formation of unwanted byproducts. Factors such as the molar ratio of reactants, temperature, reaction time, solvent system, and pH play significant roles. google.comresearchgate.netresearchgate.netnih.gov While specific detailed studies solely focused on optimizing dibromofluorescein yield were not extensively detailed in the search results, general principles of reaction optimization in organic synthesis apply. This involves systematically varying parameters to identify the conditions that favor the desired product formation. researchgate.netresearchgate.netnih.govbeilstein-journals.org For instance, in bromination reactions, controlling the amount of bromine is paramount for achieving selective substitution. google.com The pH of the reaction medium has also been shown to be sensitive in the electrosynthesis of eosin (B541160) (tetrabromofluorescein) from fluorescein, suggesting its importance in controlling the degree of bromination. researchgate.net

Autonomous optimization systems combining automated synthesis with analytical techniques and optimization algorithms like Bayesian optimization are being explored to accelerate the discovery of optimal reaction conditions for various organic transformations, which could potentially be applied to the synthesis of dibromofluorescein for enhanced yield and selectivity. nih.govbeilstein-journals.orgchemspeed.com

Conjugation and Functionalization Approaches

Dibromofluorescein's utility is significantly expanded through conjugation and functionalization, allowing its incorporation into more complex molecules and systems for targeted applications.

Synthesis of Dibromofluorescein-Conjugated Ligands for Biomolecular Interactions

Dibromofluorescein can be conjugated to ligands to create probes for studying biomolecular interactions. This involves forming a stable link between the dibromofluorescein molecule and a molecule that can selectively bind to a biological target, such as a protein or nucleic acid. researchgate.netmdpi.com These conjugates leverage the fluorescent properties of dibromofluorescein to enable visualization or detection of the target biomolecule. guidechem.commdpi.com

One example involves conjugating dibromofluorescein to a HaloTag ligand (HaloDBF). mdpi.comoup.com This conjugate has been used in proximity labeling applications to map transcriptomes. oup.com The mechanism often involves the dibromofluorescein acting as a photosensitizer, generating reactive oxygen species (ROS) or singlet oxygen upon illumination, which then labels proximal biomolecules. mdpi.comoup.comresearchgate.netpnas.org The efficiency of ROS generation by dibromofluorescein compared to other photosensitizers like MiniSOG has been noted. researchgate.net

The synthesis of such conjugates typically involves chemical reactions between functional groups on dibromofluorescein and complementary functional groups on the ligand molecule. Techniques like click chemistry or reactions involving activated esters can be employed for forming stable covalent bonds. mdpi.comoup.comsusupport.com

Preparation of Dibromofluorescein-Labeled Antibodies and Bioconjugates

Labeling antibodies and other biomolecules with fluorescent dyes like dibromofluorescein is a common practice in biological research and diagnostics for visualization and detection. susupport.comnih.gov Dibromofluorescein-labeled antibodies can be used in techniques such as immunofluorescence, flow cytometry, and immunohistochemistry to identify and locate specific proteins in cells and tissues. nih.govwikipedia.org

The preparation of dibromofluorescein-labeled antibodies and bioconjugates involves chemically coupling the dye to the biomolecule. This often targets specific amino acid residues, such as lysine (B10760008) or cysteine, present in the protein structure. susupport.comnih.gov While traditional methods targeting lysine residues can lead to heterogeneous labeling and potentially affect antibody affinity, newer site-specific conjugation methods are being developed to achieve more controlled labeling. nih.gov

Bioconjugation strategies can involve forming amide bonds, thioether bonds, or utilizing click chemistry approaches. susupport.comnih.gov The choice of conjugation strategy depends on the specific functional groups available on both the dibromofluorescein derivative (e.g., activated ester, maleimide, azide) and the biomolecule. susupport.comnih.gov Dibromofluorescein derivatives with reactive groups, such as isothiocyanate (similar to fluorescein isothiocyanate, FITC), are commonly used for labeling amines on proteins. wikipedia.orgnih.gov

Integration of Dibromofluorescein into Polymeric and Nanomaterial Systems

Dibromofluorescein can be integrated into polymeric and nanomaterial systems to create functional materials with tailored optical and chemical properties. This integration can lead to the development of novel materials for applications in sensing, imaging, and drug delivery. revmaterialeplastice.romdpi.comnih.gov

Polyurethane elastomers containing dibromofluorescein groups have been synthesized by incorporating 4,5-dibromofluorescein as a chain extender during the polymerization process. revmaterialeplastice.ro The presence of dibromofluorescein in the polymer backbone imparts fluorescent properties to the material. revmaterialeplastice.ro The concentration of dibromofluorescein can influence the fluorescence performance and mechanical properties of these polymers. revmaterialeplastice.ro Such materials have shown potential as self-colored, photosensitive elastomers with good thermal stability. revmaterialeplastice.ro

Dibromofluorescein can also be incorporated into nanomaterial systems, such as fluorescent nanoparticles or nanocomposite polymeric gels. mdpi.comescholarship.orgdntb.gov.ua Integrating fluorescent dyes like dibromofluorescein into nanoparticles or polymeric matrices can enhance their stability and provide luminescence for various applications. mdpi.comtu-darmstadt.de Fluorescent nanoparticles impregnated in polymeric gels are being explored for biosensing and drug delivery applications, where the fluorescent component aids in imaging or tracking. mdpi.com The functionalization of nanoparticles with specific ligands or antibodies can enable targeted delivery, and the polymeric matrix can be designed for controlled release. mdpi.com

While the specific details of dibromofluorescein integration into a wide range of polymeric and nanomaterial systems were not exhaustively covered in the provided search results, the general principles of incorporating fluorescent dyes into these materials for creating functional composites with enhanced properties are well-established in materials science and nanotechnology. mdpi.comnih.govrsc.org

Development of Dibromofluorescein-Containing Polyurethane Elastomers

The synthesis of polyurethane elastomers incorporating Dibromofluorescein has been successfully achieved. One method involves the reaction of poly(tetramethylene ether) glycol (Terathane 1400) and hexamethylene diisocyanate with 4,5-dibromofluorescein, using glycerine or castor oil as hard segments in a solution of N,N-dimethylformamide revmaterialeplastice.roresearchgate.netresearchgate.net. In this synthesis, 4,5-dibromofluorescein acts as a chain extender revmaterialeplastice.ro.

Infrared (IR) spectroscopy has been utilized to confirm the formation of the polyurethane structure revmaterialeplastice.roresearchgate.net. The resulting photosensitive dibromofluorescein polyurethane elastomers have demonstrated high thermal stability revmaterialeplastice.roresearchgate.net. The inclusion of 4,5-dibromofluorescein in the preparation of these fluorescent polyurethane elastomers has been shown to enhance tensile strength revmaterialeplastice.roresearchgate.net. This enhancement is potentially due to increased cross-linking resulting from strong intermolecular interactions between the fluorescein polyurethane molecules revmaterialeplastice.roresearchgate.netresearchgate.net.

The fluorescence performance of these polyurethane elastomer films is observed at 560-580 nm revmaterialeplastice.roresearchgate.netresearchgate.net. An increased concentration of 4,5-dibromofluorescein in the synthesis leads to enhanced fluorescence performance of the resulting elastomers revmaterialeplastice.roresearchgate.netresearchgate.net. The thermal stability of these materials is influenced by the components present in the formulation, with a higher content of 4,5-dibromofluorescein leading to higher initial decomposition temperatures and residues revmaterialeplastice.ro.

| Components | Role in Synthesis | Solvent | Observed Properties |

| Poly(tetramethylene ether) glycol | Polyol | N,N-dimethylformamide | Forms soft segments |

| Hexamethylene diisocyanate | Diisocyanate | N,N-dimethylformamide | Reacts with polyol and chain extender |

| 4,5-Dibromofluorescein | Chain Extender | N,N-dimethylformamide | Enhances tensile strength, contributes fluorescence |

| Glycerine or Castor oil | Crosslinker/Hard Segment | N,N-dimethylformamide | Forms hard segments, increases cross-linking |

Fabrication of Fluorescent Polyphosphazene Nanoparticles Utilizing Dibromofluorescein Units

Fluorescent and cross-linked polyphosphazene nanoparticles have been fabricated using Dibromofluorescein. A facile one-pot polycondensation of hexachlorocyclotriphosphazene and 4',5'-dibromofluorescein (B7799365) (DBF) has been employed to prepare highly cross-linked and monodisperse polyphosphazene (PZS) nanoparticles exhibiting strong fluorescence researchgate.netrsc.org.

In this method, fluorescent DBF units are "immobilized" and "isolated" within the cross-linked structures researchgate.netrsc.org. This immobilization is effective in overcoming the concentration-quenching effect typically observed with fluorescent dyes and also improves their photobleaching properties researchgate.netrsc.org. The resulting DBF-PZS nanoparticles exhibit bright yellow fluorescence across various concentrations and demonstrate excellent resistance to photobleaching researchgate.netrsc.org. They also show resistance to interference from biomolecules such as proteins, ascorbic acid, and uric acid researchgate.net.

The fluorescence of the DBF-PZS nanoparticles has been observed to be linearly quenched by dopamine (B1211576) (DA) within a specific concentration range (0.5 to 15 μg mL-1) via photoinduced charge transfer researchgate.netrsc.org. This characteristic suggests the potential use of DBF-PZS nanoparticles for sensitive and selective detection of dopamine in biological fluids researchgate.netrsc.org.

| Reactants | Product | Synthesis Method | Key Outcome |

| Hexachlorocyclotriphosphazene | Fluorescent Polyphosphazene Nanoparticles | One-pot polycondensation | Highly cross-linked, monodisperse nanoparticles |

| 4',5'-Dibromofluorescein (DBF) | Strong fluorescence, resistance to quenching/photobleaching |

Synthesis of Dibromofluorescein-Incorporated Silicon Dioxide Nanoparticles

While the provided search results discuss the synthesis of silicon dioxide (SiO2) nanoparticles using various methods like the sol-gel method mdpi.comresearchgate.netmdpi.com and green synthesis routes ajol.info, and also mention dye-doped SiO2 nanoparticles for applications like super-resolution fluorescence microscopy nih.gov, there is no direct information within the results detailing the specific synthesis of Dibromofluorescein-incorporated silicon dioxide nanoparticles. The results discuss the general synthesis of SiO2 nanoparticles and the incorporation of other dyes nih.gov, but not Dibromofluorescein specifically. Therefore, based on the provided search snippets, detailed research findings on the synthesis of Dibromofluorescein-incorporated silicon dioxide nanoparticles cannot be presented.

Spectroscopic and Photophysical Characterization of Dibromofluorescein and Its Derivatives

Advanced Spectroscopic Probes for Molecular Interactions

Dibromofluorescein (B1618816) and its derivatives serve as effective spectroscopic probes, allowing for the investigation of molecular interactions and environmental conditions through changes in their spectral properties jasco-global.com.

Resonance Rayleigh Scattering Spectroscopy for Complex Formation

Resonance Rayleigh Scattering (RRS) spectroscopy is a sensitive technique used to study the formation of complexes and aggregates in solution. This method measures the elastic scattering of light by particles or molecules that are in resonance with the incident light stanford.edu. Changes in the RRS signal can indicate the formation of new species, such as ion-association complexes, which often leads to an enhancement of scattering intensity researchgate.netnih.gov. While direct studies focusing solely on dibromofluorescein and RRS for complex formation were not extensively detailed in the provided results, related xanthene dyes like erythrosine B, a tetraiodinated fluorescein (B123965) derivative, have been shown to exhibit significant RRS enhancement upon forming ion-association complexes with various analytes researchgate.netnih.gov. This suggests that dibromofluorescein, as a related xanthene dye, could potentially be utilized in similar RRS-based studies for investigating molecular interactions and complex formation. Research has explored the ternary ion-association complex formation involving dibromofluorescein (DBF) cqvip.com.

UV-Visible Absorption and Fluorescence Emission Analyses in Varied Environments

UV-Visible absorption and fluorescence emission spectroscopy are essential tools for characterizing fluorescein derivatives. The absorption spectrum of a fluorophore shows the wavelengths of light that are absorbed, while the emission spectrum shows the wavelengths of light that are emitted after excitation evidentscientific.com. These spectra are highly sensitive to the molecular environment, including solvent polarity, pH, and the presence of other molecules evidentscientific.comevidentscientific.comjasco-global.com.

Studies on dibromofluorescein and its derivatives demonstrate that their absorption and emission properties are significantly influenced by the surrounding environment researchgate.netresearchgate.net. For instance, the spectral properties of fluorescein dyes are dependent on the pH of the solution due to different prototropic forms that can exist researchgate.netwikipedia.org. In different organic solvents, dibromofluorescein can exist in various tautomeric forms, such as quinoid and lactone forms, which exhibit different fluorescence efficiencies researchgate.net. The dianion form of dibromofluorescein can be prepared in alcoholic solutions with sufficient base, and its UV/Vis absorption and fluorescence properties in organic solvents have been studied to understand the presence of tautomers and prototropic forms researchgate.net.

The shape and intensity of the fluorescence spectrum are sensitive to factors like solution pH, temperature, solvent type, and coexisting salts jasco-global.com. Increasing solvent polarity can lead to a red shift (to longer wavelengths) of the fluorescence emission due to solvent relaxation around the excited fluorophore evidentscientific.com.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy provides insights into the dynamics of the excited state, including processes like rotational reorientation, energy transfer, and quenching, which occur on nanosecond or faster timescales instras.commdpi.com. This technique measures the decay of fluorescence intensity over time after pulsed excitation instras.combmglabtech.com.

The fluorescence lifetime, a key parameter measured by time-resolved fluorescence spectroscopy, is the characteristic time a molecule remains in the excited state before returning to the ground state evidentscientific.commdpi.com. This property is sensitive to the molecular environment and interactions evidentscientific.com. Time-correlated single-photon counting (TCSPC) is a common method used for measuring fluorescence lifetimes instras.commdpi.com.

While specific detailed time-resolved fluorescence studies solely focused on dibromofluorescein were not extensively provided, research on related fluorescein derivatives highlights the utility of this technique. Studies on various fluorescein derivatives have measured fluorescence decay curves using TCSPC to understand their excited-state dynamics researchgate.net. The decay can often be described by exponential decay laws, and the analysis of these decays provides information about the excited-state lifetime(s) instras.com.

Quantum Yield and Lifetime Determinations

Fluorescence quantum yield and excited state lifetime are two fundamental photophysical parameters that quantify the efficiency and duration of fluorescence emission.

Fluorescence Quantum Yield Studies

The fluorescence quantum yield (ΦF) is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the molecule horiba.com. It represents the efficiency of the fluorescence process compared to other non-radiative deactivation pathways from the excited state horiba.com.

Studies have measured the fluorescence quantum yields of various fluorescein derivatives, including dibromofluorescein, to understand how structural modifications affect their fluorescence efficiency researchgate.netxjishu.com. The quantum yield is influenced by factors such as the molecular structure and the solvent used researchgate.net. For fluorescein derivatives, the substitution on the xanthene or phenyl rings can significantly impact the quantum yield researchgate.net. The diminution of fluorescence yield accompanying halogen substitution, such as bromination, is often attributed to increased internal conversion rather than intersystem crossing researchgate.net.

Quantum yields can be determined using comparative methods, where the fluorescence intensity of a sample is compared to that of a standard with a known quantum yield, or by absolute methods horiba.comedinst.com.

Excited State Lifetime Measurements

The excited state lifetime (τ) is the average time a molecule spends in the excited state before emitting a photon or undergoing non-radiative decay evidentscientific.commdpi.com. It is a crucial parameter for understanding the kinetics of excited-state processes instras.com.

Fluorescence lifetimes of dibromofluorescein and its derivatives are typically in the nanosecond range evidentscientific.comtdl.org. Measurements of excited state lifetimes, often using techniques like time-correlated single-photon counting (TCSPC), provide information about the decay pathways of the excited state instras.commdpi.com. The lifetime can be affected by the molecular structure and the surrounding environment evidentscientific.comresearchgate.net. For fluorescein derivatives, both the quantum yield and lifetime are dependent on structural substitutions, but their ratio (ΦF/τf), representing the radiative rate constant, can be relatively constant researchgate.net.

Singlet Oxygen Quantum Yield Assessment

The ability of a photosensitizer to generate singlet oxygen (¹O₂) is quantified by its singlet oxygen quantum yield (ΦΔ). Dibromofluorescein has been noted as a photosensitizer capable of generating singlet oxygen upon photoactivation hku.hkzoulab.org. Research indicates that 4,5-dibromofluorescein exhibits a higher singlet oxygen quantum yield compared to monobrominated fluorescein derivatives researchgate.net. Specifically, a ΦΔ of 0.29 in ethanol (B145695) and 0.42 in aqueous buffer has been reported for 4,5-dibromofluorescein researchgate.net. The singlet oxygen quantum yield of fluorescein derivatives generally increases with increasing halogenation researchgate.net. Methods for determining ΦΔ often involve the reaction of the photosensitizer with singlet oxygen acceptors researchgate.net.

Data on Singlet Oxygen Quantum Yield (ΦΔ) for 4,5-Dibromofluorescein:

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

| 4,5-Dibromofluorescein | Ethanol | 0.29 |

| 4,5-Dibromofluorescein | Aqueous buffer | 0.42 |

Heavy Atom Effect and Room Temperature Phosphorescence

The presence of heavy atoms, such as bromine, in the structure of fluorescein derivatives significantly impacts their photophysical behavior, particularly by enhancing intersystem crossing and, in some cases, enabling room temperature phosphorescence. This phenomenon is known as the heavy atom effect rsc.orgresearchgate.netuu.nl.

Influence of Bromine on Intersystem Crossing Efficiency

Halogen atoms, being heavy atoms, increase the efficiency of intersystem crossing (ISC) in xanthene dyes like dibromofluorescein rsc.orgresearchgate.net. ISC is the process by which a molecule in an excited singlet state transitions to a triplet state. The enhanced spin-orbit coupling due to the presence of heavy atoms facilitates this transition researchgate.netustc.edu.cn. An increased ISC efficiency leads to a higher population of the triplet state, which is crucial for processes like singlet oxygen generation and phosphorescence. The degree of photopolymerization initiated by xanthene dyes has been shown to increase with increasing halogenation, indicating enhanced ISC efficiency and photoinduced electron transfer rates rsc.orgresearchgate.net.

Generation and Detection of Room Temperature Phosphorescence

While fluorescein itself is primarily known for its fluorescence, the introduction of heavy atoms like bromine can promote phosphorescence, even at room temperature, particularly in specific environments. Room temperature phosphorescence (RTP) from dibromofluorescein has been observed when the dye is incorporated into solid matrices or in the presence of external heavy atom perturbers nih.govdntb.gov.uaresearchgate.net. For example, luminescent silicon dioxide nanoparticles containing dibromofluorescein have been shown to emit intense and stable RTP signals on a polyamide membrane in the presence of Pb(Ac)₂ as a heavy atom perturber nih.gov. The excitation and emission maxima for this RTP signal were reported at 460 nm and 623 nm, respectively nih.gov. The generation of RTP is a consequence of the populated triplet state (via enhanced ISC) undergoing radiative decay to the ground state. Detection of RTP typically involves techniques that can differentiate between prompt fluorescence and the longer-lived phosphorescence emission, such as time-resolved spectroscopy or using solid supports to minimize non-radiative decay pathways nih.govtju.edu.cn.

Photochemical Reaction Mechanisms

Dibromofluorescein, as a photosensitizer, can participate in various photochemical reactions upon excitation by light. These reactions often involve electron or energy transfer processes and the formation of reactive oxygen species.

Photoinduced Charge Transfer Dynamics in Composites

Photoinduced charge transfer (CT) dynamics involving dibromofluorescein have been investigated, particularly in composite materials. For instance, ultrafast charge-transfer dynamics have been demonstrated in composites of CdS quantum dots (QDs) and 4',5'-dibromofluorescein (B7799365) (DBF) acs.orgresearchgate.net. In such composites, a strong CT complex can form in the ground state acs.orgresearchgate.net. Upon photoexcitation, charge separation can occur through multiple pathways, including the transfer of a photoexcited hole from the CdS QD to DBF, electron injection from photoexcited DBF to the CdS QD, and direct electron transfer from the highest occupied molecular orbital (HOMO) of DBF to the conduction band of the CdS QD acs.orgresearchgate.net. These charge transfer processes can be very fast, occurring on ultrafast timescales (e.g., <100 fs for electron injection and transfer) acs.org. Photoinduced charge separation has also been studied in systems involving fluorescein derivatives and semiconductor colloids like CdS and TiO₂ dntb.gov.ua.

Singlet Oxygen Generation Mechanisms and Reactive Oxygen Species Formation

One of the primary photochemical mechanisms involving dibromofluorescein is the generation of singlet oxygen (¹O₂). Upon light absorption, dibromofluorescein is excited to its singlet state (S₁). Due to the heavy atom effect of bromine, efficient intersystem crossing occurs, populating the triplet state (T₁). The energy from the excited triplet state can then be transferred to ground-state molecular oxygen (³O₂), promoting it to its excited singlet state (¹O₂) zoulab.org. This is a Type II photosensitization mechanism.

Besides singlet oxygen, other reactive oxygen species (ROS) can also be formed in photochemical processes involving photosensitizers. ROS are unstable molecules containing oxygen that are highly reactive and can damage biological molecules bmglabtech.com. While singlet oxygen is a key ROS generated by dibromofluorescein, other ROS, such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, can potentially be involved, depending on the specific conditions and the presence of other substrates bmglabtech.comdiva-portal.org. The formation of ROS is considered an important mechanism in the context of photodynamic effects diva-portal.orgnih.govdntb.gov.ua. The mechanisms of ROS formation can involve electron transfer (Type I mechanism) in addition to energy transfer (Type II mechanism) zoulab.org.

Photobleaching Kinetics and Stability in Different Matrices

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a significant limitation in fluorescence-based applications, leading to a decrease in fluorescence intensity over time upon exposure to excitation light. The rate and extent of photobleaching are influenced by various factors, including the intrinsic photostability of the fluorophore, the intensity and duration of excitation light, the presence of oxygen and other reactive species, and the surrounding matrix or environment svi.nlevidentscientific.comnih.gov.

For Dibromofluorescein and its derivatives, like other xanthene dyes, photobleaching is a key consideration for their application as fluorescent probes and sensors mdpi.commdpi.com. Studies on fluorescein and its derivatives embedded in polymer matrices, such as polyvinyl alcohol (PVA), have provided insights into the factors affecting photobleaching kinetics researchgate.netaustinpublishinggroup.comresearchgate.net. The photobleaching of fluorescein in PVA is dependent on fluorophore concentration and temperature researchgate.netaustinpublishinggroup.comresearchgate.net. At lower concentrations, a slower photobleaching process is observed, often described by mono-exponential kinetics researchgate.netaustinpublishinggroup.com. Conversely, at higher concentrations, the process is faster researchgate.netaustinpublishinggroup.com. The rate of photobleaching generally increases with temperature researchgate.netaustinpublishinggroup.com.

The kinetics of photobleaching can also be influenced by the physical state of the matrix. In PVA, the photobleaching reaction kinetics can be bi-exponential below the glass transition temperature (Tg) of the polymer, transitioning to mono-exponential above Tg researchgate.netaustinpublishinggroup.comresearchgate.net. This suggests different environments for the dye molecules within the semi-crystalline polymer matrix below Tg, with some molecules potentially isolated within PVA chains (leading to slower bleaching) and others in regions allowing for dye-dye interactions that accelerate photobleaching researchgate.netaustinpublishinggroup.com. Above Tg, the matrix becomes more homogeneous and viscous, contributing to single exponential kinetics researchgate.netaustinpublishinggroup.com.

Oxygen plays a critical role in the photobleaching of organic fluorophores, including fluorescein derivatives evidentscientific.comnih.govnih.gov. Excited fluorophores can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS) such as singlet oxygen, which can then react with the fluorophore, causing its degradation evidentscientific.comnih.gov. The photobleaching mechanisms can be oxygen-dependent and oxygen-independent, involving different excited states of the dye nih.gov. The contribution of these mechanisms depends on the dye structure, medium conditions, and irradiation power nih.gov.

While specific detailed data tables on the photobleaching kinetics of Dibromofluorescein across a wide range of matrices were not extensively found in the immediate search results, research on related fluorescein derivatives provides a strong framework for understanding the factors at play. The stability of fluorescein derivatives can be influenced by the local environment, and their emission can depend on the intracellular environment in biological applications mdpi.com. The design of the fluorophore, including halogen substitution, can impact its photostability mdpi.comresearchgate.net. For instance, while fluorine or chlorine substitution can increase fluorescent intensity, bromine substitution may weaken it researchgate.net.

The photobleaching behavior is not always a single-exponential process, and simulations and experimental data suggest that oxygen-independent reactions, such as triplet-triplet or triplet-ground state dye reactions, can contribute to non-single-exponential behavior, particularly for bound fluorophores mdpi.comresearchgate.net.

Table 1: Factors Influencing Photobleaching Kinetics and Stability

| Factor | Influence on Photobleaching | Relevant Findings (from Fluorescein/Derivatives) |

| Fluorophore Concentration | Higher concentrations can lead to faster photobleaching. | Slower at lower concentrations (mono-exponential), faster at high concentrations researchgate.netaustinpublishinggroup.com. |

| Temperature | Increased temperature generally increases the photobleaching rate. | Photobleaching rate usually increased with temperature researchgate.netaustinpublishinggroup.com. |

| Matrix/Environment | The surrounding matrix significantly affects stability and kinetics. | Kinetics can be bi-exponential below Tg and mono-exponential above Tg in polymer matrices like PVA researchgate.netaustinpublishinggroup.comresearchgate.net. Local environment matters mdpi.com. |

| Oxygen | Plays a critical role, often leading to the formation of ROS and subsequent degradation. | Photobleaching involves molecular oxygen nih.gov. Mechanisms can be oxygen-dependent and independent nih.gov. |

| Molecular Structure | Halogen substitution can impact fluorescent intensity and potentially photostability. | Bromine substitution may weaken fluorescent intensity compared to fluorine or chlorine researchgate.net. |

| Excitation Conditions | Intensity and duration of light exposure directly impact the extent of photobleaching. | Minimizing exposure can reduce photobleaching evidentscientific.comthermofisher.com. Higher order photobleaching can occur at high excitation power nih.gov. |

Mechanistic Investigations of Dibromofluorescein Based Processes

Molecular Recognition and Binding Mechanisms

The interaction of Dibromofluorescein (B1618816) with other molecules, such as proteins and ions, is a key area of research. These interactions can be probed using various spectroscopic techniques to elucidate the binding mechanisms and dynamics.

Ligand-Protein Interaction Dynamics via Spectral Analysis

Dibromofluorescein can serve as a ligand for studying protein properties through spectral analysis. medchemexpress.comsigmaaldrich.com This approach is valuable in understanding the dynamics of how small molecules bind to proteins. Spectral analysis, such as UV/Vis absorbance spectroscopy and fluorescence spectroscopy, can reveal information about binding events, conformational changes in proteins upon ligand binding, and binding affinities. researchgate.netandreabellelli.it While the binding of a ligand forming a true chemical bond with a protein can directly alter the absorbance spectrum, even weaker interactions like hydrogen bonds or hydrophobic contacts can perturb the spectra of protein chromophores, allowing for detection of binding. andreabellelli.it Dibromofluorescein has been used as a fluorescent substrate in studies investigating the interactions of molecules with human organic anion transporting polypeptide 2B1 (OATP2B1). nih.gov

Ion-Association Complex Formation and Stoichiometry

Dibromofluorescein can form ion-association complexes. researchgate.net The formation of such complexes involves the association of ions, and the stoichiometry of these complexes, which refers to the ratio of the participating ions and molecules, is a crucial aspect of understanding their formation and properties. nih.gov Studies on the mercury compound of Dibromofluorescein, for instance, have investigated the resulting complexes and proposed formulae based on analytical values and absorption spectra. jst.go.jp The stoichiometry of complex formation can be confirmed through experimental data, and methods like fluorescence titration can be used to evaluate binding constants, often employing modified equations like the Benesi-Hildebrand equation. rsc.org Ion association can occur in solutions, particularly in less polar solvents, leading to the formation of ion pairs and higher aggregates; the extent of ion pairing is influenced by solvent properties and ion size. libretexts.org

Charge Transfer and Energy Transfer Phenomena

Dibromofluorescein is involved in charge and energy transfer processes, particularly when incorporated into composite and hybrid materials. These phenomena are critical in the development of materials for applications such as solar cells.

Ultrafast Hole and Electron Transfer Dynamics in Quantum Dot Composites

Ultrafast charge-transfer (CT) dynamics have been demonstrated in composite materials containing Dibromofluorescein and quantum dots (QDs), such as CdS QDs. acs.orgresearchgate.netfigshare.com In CdS QD-Dibromofluorescein composites, a strong CT complex can form in the ground state. acs.orgresearchgate.net Charge separation in these composites can occur via multiple pathways, including the transfer of a photoexcited hole from the QD to Dibromofluorescein, electron injection from photoexcited Dibromofluorescein to the QD, and direct electron transfer from the highest occupied molecular orbital (HOMO) of Dibromofluorescein to the conduction band of the QD. acs.orgresearchgate.netfigshare.com These dynamics can be monitored using techniques like transient absorption spectroscopy. acs.orgresearchgate.netfigshare.com Electron injection and electron transfer processes have been observed to be very rapid, often limited by the pulse width of the experimental setup (e.g., <100 fs), while hole transfer can occur on a slightly longer timescale (e.g., 800 fs in CdS-DBF composites). acs.orgresearchgate.netfigshare.com The slow charge recombination dynamics observed in these systems indicate spatial charge separation, suggesting their potential for use in quantum dot solar cells. acs.orgresearchgate.netfigshare.com Similar ultrafast charge-transfer dynamics have also been verified in CsPbBr₃ perovskite QD-Dibromofluorescein composite materials. researchgate.net In such composites, photoexcited hole transfer from the perovskite QDs to Dibromofluorescein and electron injection from photoexcited Dibromofluorescein to the conduction band of the QDs have been observed, leading to significant charge separation. researchgate.net

Interfacial Charge Separation Pathways in Hybrid Materials

In hybrid materials incorporating Dibromofluorescein, the interface between different components plays a crucial role in charge separation pathways. The formation of a strong ground state charge transfer complex between components, such as between CdS QDs and Dibromofluorescein, can lead to efficient interfacial hole and electron transfer processes. barc.gov.in This interfacial charge separation is a key factor in the performance of these materials in applications like quantum dot solar cells. acs.orgresearchgate.netfigshare.combarc.gov.in The study of interfacial charge transfer dynamics is considered important for optimizing the performance of sensitized solar cells. researchgate.net Charge separation at interfaces can be a general phenomenon in systems with asymmetric interactions between components, potentially leading to the formation of charged layers. aps.org

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies investigate how modifications to the chemical structure of a compound affect its biological or chemical activity. gardp.org Dibromofluorescein and its derivatives are subjects of SAR analysis, particularly in the context of their interactions with biological targets like transporters and their properties as fluorescent probes. For example, Dibromofluorescein has been used as a fluorescent substrate in SAR analysis exploring the interactions of flavonoids with human OATP2B1. nih.govresearchgate.net These studies aim to identify specific structural features that influence binding affinity and activity. nih.govgardp.org In the context of urate transporter 1 (URAT1) inhibitors, SAR analysis has been conducted to identify substituents on fluorescein (B123965) derivatives, including Dibromofluorescein, that modulate binding affinity. nih.gov Such studies provide valuable information for predicting the interactions of related compounds and designing new molecules with desired properties. nih.govnih.gov

Modulation of Binding Affinity through Substituent Analysis

The binding affinity of a molecule to a target can be significantly altered by the presence and nature of substituents on its core structure. In the context of fluorescein derivatives like dibromofluorescein, the bromine atoms serve as specific substituents that modulate binding interactions. Studies involving structure-activity relationships (SARs) are crucial in identifying how these substituents influence binding affinity. For instance, research on urate transporter 1 (URAT1) inhibitors utilized SAR analysis to identify substituents on commercially available fluoresceins, including dibromofluorescein, that modulate their binding affinity to the transporter. nih.govusc.gal

The introduction of substituents, such as halogens like bromine, can impact binding through various mechanisms, including altering the electronic distribution of the molecule, introducing steric hindrance, or modifying lipophilicity. These changes can affect the strength and nature of interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) between the ligand (dibromofluorescein or its derivatives) and its binding site on a protein or other biomolecule. Studies have shown that even distant substituents can modulate binding ability, highlighting the complex interplay between molecular structure and binding affinity. ulb.ac.be

While specific quantitative data on the modulation of DBF's binding affinity solely through the analysis of its bromine substituents compared to unsubstituted fluorescein in various contexts is not extensively detailed in the provided search results, the principle of substituent-driven modulation of binding affinity is a well-established concept in medicinal chemistry and molecular recognition. The bromine atoms in DBF are expected to influence its interaction profile compared to fluorescein due to their electron-withdrawing nature and increased atomic size.

Impact of Molecular Structure on Spectroscopic Properties and Reactivity

The molecular structure of dibromofluorescein, particularly the presence of bromine atoms on the xanthene ring, has a profound impact on its spectroscopic properties and reactivity. Fluorescein and its derivatives are known for their intense fluorescence, and the nature and position of substituents can tune their absorption and emission characteristics. wikipedia.org

The spectroscopic properties of fluorescein derivatives, including dibromofluorescein, are highly sensitive to their environment, particularly pH, due to the ionization equilibria of their phenolic and carboxylic acid groups. wikipedia.orgresearchgate.net The presence of bromine atoms can influence the acidity (pKa) of these groups, thereby shifting the pH range over which spectral changes occur. Studies on xanthene derivatives have utilized multivariate analysis of UV-Vis spectrophotometric data to determine pKa values and evaluate substituent effects on electronic spectra. researchgate.net

Dibromofluorescein exhibits specific absorption and emission maxima, which are characteristic of its molecular structure. The fluorescence emission phenomenon in such dyes is often associated with cyclic, rigid molecules containing pi electrons, and electron-donating groups can enhance this fluorescence. revmaterialeplastice.ro The bromine substituents, being electron-withdrawing to some extent, can influence the electronic structure and thus the fluorescence properties, potentially altering quantum yield or shifting emission wavelengths compared to unsubstituted fluorescein.

Furthermore, the molecular structure influences reactivity. For example, the bromine atoms can potentially serve as sites for further chemical modifications or participate in specific reactions. The stability and reactivity of fluorescein derivatives can also be affected by factors like oxidation sensitivity, which might be influenced by the substituents. google.com

Studies investigating the spectroscopic properties of 4,5-dibromofluorescein in materials like polyurethanes have shown that its concentration and the nature of crosslinkers can affect the localization and intensity of emission spectra, with higher concentrations enhancing fluorescence performance. revmaterialeplastice.ro The fluorescence emission peak for 4,5-dibromofluorescein in these materials was observed between 560-580 nm. revmaterialeplastice.ro

The impact of molecular structure on spectroscopic properties is also explored through quantum chemical calculations, which can clarify the reasons behind emitting properties in dye series and how electronic structures dictate these properties. researchgate.netmdpi.com

Computational and Theoretical Modeling

Computational and theoretical modeling techniques are indispensable tools for understanding the behavior of dibromofluorescein at a molecular level, complementing experimental observations. These methods provide insights into interaction mechanisms, dynamic behavior, and electronic structure.

Molecular Docking Simulations for Interaction Mechanisms

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor and to estimate the binding affinity. frontiersin.org For dibromofluorescein, molecular docking simulations can be employed to study its interaction mechanisms with various biological targets, such as proteins.

Docking simulations can help identify the key residues in the binding site that interact with dibromofluorescein through various forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov By predicting the binding mode, researchers can gain insights into how the bromine substituents and the xanthene core of dibromofluorescein orient within the binding pocket and what specific interactions contribute to the binding event.

Studies have utilized molecular docking to screen potential fluorescent substrates for transporters like URAT1, identifying dibromofluorescein as a specific transport substrate. nih.gov Docking simulations, often combined with other techniques, are used to explore the interaction mechanisms of ligands with proteins and to validate findings from experimental studies like site competition assays. nih.govmdpi.com

Interactive Table 1: Predicted Interactions from Molecular Docking (Illustrative Example)

| Target Protein | Key Interacting Residues | Types of Interactions | Predicted Binding Affinity (kcal/mol) |

| URAT1 | LeuXXX, ValYYY, PheZZZ | Hydrophobic, H-bonding | -X.X |

| Protein A | ArgAAA, AspBBB | Electrostatic, H-bonding | -Y.Y |

Note: This table is illustrative and based on general principles of molecular docking; specific data for Dibromofluorescein binding to a particular target would require dedicated computational studies.

Molecular Dynamics Simulations and Free Energy Calculations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of dibromofluorescein in complex environments, such as in solution or bound to a protein. nih.govfrontiersin.org MD simulations can capture conformational changes in both the ligand and the receptor, providing a more realistic picture of the binding process than static docking methods. frontiersin.org

MD simulations are often coupled with free energy calculations to quantify the binding affinity. nih.govnih.govfrontiersin.orgusc.galethz.chnih.gov Free energy calculations, such as Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), can provide a more accurate estimation of binding free energies compared to docking scores. nih.govnih.govfrontiersin.org

For dibromofluorescein, MD simulations and free energy calculations can be used to:

Study the stability of the dibromofluorescein-target complex over time. mdpi.com

Analyze the dynamics of key interactions identified by molecular docking. nih.govmdpi.com

Estimate the binding free energy and dissect its components (e.g., enthalpy and entropy contributions). nih.govscienceopen.com

Compare the binding behavior of dibromofluorescein with that of other fluorescein derivatives or potential ligands. nih.gov

Studies have employed MD simulations and free energy calculations to compare the interactions and binding affinities of different fluorescein derivatives, including dibromofluorescein, with transporters like URAT1. nih.gov These simulations can reveal detailed dynamical structural characteristics and interactions that are difficult to observe experimentally. nih.govmdpi.com

Quantum Chemical Calculations for Electronic Structure and Emitting Properties

Quantum chemical (QC) calculations are powerful theoretical methods used to investigate the electronic structure of molecules, which directly relates to their spectroscopic and reactive properties. mdpi.comaspbs.com For dibromofluorescein, QC calculations can provide detailed insights into:

The distribution of electron density and molecular orbitals.

Absorption and emission spectra. mdpi.commdpi.com

Excited states and transition energies.

The effect of substituents (bromine atoms) on electronic properties. researchgate.net

pKa values and ionization behavior. researchgate.net

QC calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to compute optimized molecular geometries and predict spectroscopic parameters like absorption and emission wavelengths. mdpi.commdpi.com These calculations can help clarify the reasons behind the emitting properties of dyes and guide the rational design of new fluorescent probes with desired spectral characteristics by modifying substituents and their positions. researchgate.netmdpi.commdpi.com

By analyzing the electronic structure obtained from QC calculations, researchers can understand how the bromine atoms in dibromofluorescein influence its frontier molecular orbitals (HOMO and LUMO), which are critical for absorption and emission processes. mdpi.commdpi.com This theoretical understanding complements experimental spectroscopic data and provides a fundamental basis for explaining the observed optical properties and reactivity of dibromofluorescein.

Interactive Table 2: Predicted Spectroscopic Properties from Quantum Chemical Calculations (Illustrative Example)

| Property | Calculated Value | Experimental Value (if available) | Method Used |

| Absorption Maximum | XXX nm | YYY nm | TD-DFT |

| Emission Maximum | ZZZ nm | WWW nm | TD-DFT |

| HOMO-LUMO Gap | E eV | - | DFT |

Note: This table is illustrative and based on general applications of quantum chemical calculations; specific data for Dibromofluorescein would require dedicated computational studies.

Analytical and Sensing Applications of Dibromofluorescein

Bioanalytical Method Development

Dibromofluorescein (B1618816) plays a significant role in the development of bioanalytical methods, leveraging its fluorescent characteristics for the detection and analysis of biological molecules and processes.

Ultrasensitive Protein Staining in Electrophoretic Techniques (e.g., SDS-PAGE)

Dibromofluorescein, specifically the 4',5'-isomer, has been demonstrated as an ultrasensitive stain for the detection of proteins separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) nih.govsemanticscholar.orgtargetmol.comresearchgate.netmedchemexpress.com. A method utilizing 4',5'-Dibromofluorescein (B7799365) (DBF) has been developed for sensitive and economical protein staining in both 1-D and 2-D SDS-PAGE nih.gov. This method allows for the detection of protein quantities as low as 0.025-0.05 ng within a rapid 10-minute protocol involving only two steps nih.gov. This level of sensitivity is notably higher compared to other commonly used stains, being approximately 10-fold more sensitive than Eosin (B541160) Y (EY) and SYPRO Ruby stains, and about 20-fold more sensitive than imidazole-zinc (IZ) negative stain nih.gov. Furthermore, this staining method is compatible with downstream protein identification techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.gov. The mechanism of DBF staining has been investigated through molecular docking studies nih.gov.

| Staining Method | Approximate Sensitivity (ng protein) | Staining Time (minutes) |

|---|---|---|

| 4',5'-Dibromofluorescein | 0.025-0.05 | 10 |

| Eosin Y | ~0.25-0.5 | >10 |

| SYPRO Ruby | ~0.25-0.5 | >10 |

| Imidazole-Zinc (IZ) | ~0.5-1.0 | >10 |

Development of Fluorescence-Based Assays for Biomolecule Detection

Dibromofluorescein is utilized in the development of fluorescence-based assays for the detection of biomolecules ontosight.aigspchem.com. Fluorescence-based detection techniques are widely applied in biomedical and environmental research due to their high sensitivity, selectivity, and rapid response times mdpi.com. Dibromofluorescein can be employed as a substrate or indicator in various biochemical assays designed to detect specific biomolecules ontosight.ai. Fluorone dyes, a class that includes Dibromofluorescein, are among the most widely used organic fluorophores for labeling and sensing biomolecules gspchem.com. Its use as a tracer in biological studies and a marker in cell viability assays also highlights its role in biomolecule detection within a cellular context gspchem.com.

Immunoassay Development Leveraging Dibromofluorescein Luminescence

Dibromofluorescein luminescent molecules have been successfully leveraged in the development of immunoassays fishersci.comdntb.gov.uadntb.gov.uanih.govmedchemexpress.comdocumentsdelivered.com. A notable application is in a solid-substrate room-temperature phosphorescence immunoassay (SS-RTP-IA) for the determination of human IgG nih.gov. In this method, luminescent 20-nm silicon dioxide nanoparticles containing dibromofluorescein (D-SiO2) were synthesized nih.gov. These particles, in the presence of Pb(Ac)2 as a heavy atom perturber, emit an intense and stable room temperature phosphorescence signal at an excitation maximum of 460 nm and an emission maximum of 623 nm nih.gov. The specific immune reaction between goat-anti-human IgG antibody labeled with D-SiO2 and human IgG can be quantitatively performed on a polyamide membrane, with a significant enhancement in phosphorescence intensity observed after the immunoreaction nih.gov.

This SS-RTP-IA method for human IgG demonstrated a linear range of 0.0624–20.0 pg spot⁻¹ of human IgG, corresponding to a concentration range of 0.156–50.0 ng ml⁻¹ for a 0.40 µl sample volume nih.gov. The detection limit, calculated as 3 Sb/k, was found to be 0.015 pg spot⁻¹ nih.gov. The method exhibited high precision, with relative standard deviations (RSD) of 3.2% and 2.4% for samples containing 0.156 ng/l and 50.0 ng/l IgG, respectively, after elevenfold replicate measurements nih.gov. This sensitive, accurate, and high-precision method has been successfully applied to the determination of IgG in human serum nih.gov.

| Parameter | Value |

|---|---|

| Analyte | Human IgG |

| Method | SS-RTP-IA with D-SiO2 nanoparticles |

| Linear Range | 0.0624–20.0 pg spot⁻¹ |

| Concentration Range | 0.156–50.0 ng ml⁻¹ |

| Sample Volume | 0.40 µl spot⁻¹ |

| Detection Limit | 0.015 pg spot⁻¹ |

| RSD (0.156 ng/l) | 3.2% |

| RSD (50.0 ng/l) | 2.4% |

Fluorescent Probes for Cellular Processes and Molecular Tracking

Dibromofluorescein is employed as a fluorescent probe for studying cellular processes and molecular tracking semanticscholar.orgontosight.aigspchem.comuni-regensburg.de. Fluorescent probes are indispensable tools in cell biology for real-time imaging of live cells, offering high sensitivity and versatility with minimal perturbation to the cellular environment nih.gov. Dibromofluorescein can be used to stain cells or cellular components, enabling visualization of structures or processes under a fluorescence microscope ontosight.ai. It also serves as a tracer in biological studies gspchem.com. The broader field of fluorescent probes includes applications in tracking various cellular events, visualizing cellular structures, and labeling biomolecules for analysis within cells mdpi.comthermofisher.commdpi.comnih.govchematech-mdt.comthermofisher.com.

Detection of Specific Analytes

Beyond broad bioanalytical applications, Dibromofluorescein finds utility in the detection and quantification of specific chemical analytes.

Quantification of Pharmaceutical Compounds (e.g., Cephalosporin (B10832234) Antibiotics)

Dibromofluorescein has been mentioned in the context of investigating bioanalytical methodologies for the detection of compounds, including pharmaceutical compounds such as cephalosporin antibiotics uni-regensburg.denih.gov. While specific detailed assays for the direct quantification of cephalosporin antibiotics using Dibromofluorescein as the primary detection agent with comprehensive data were not extensively detailed in the provided search results, its inclusion in discussions regarding bioanalytical methods for detecting compounds like cephalosporins suggests its potential role, possibly as an indicator or label in certain assay formats uni-regensburg.de.

Detection of Neurotransmitters (e.g., Dopamine) in Biological Fluids

Dibromofluorescein has been incorporated into sensing platforms for the detection of neurotransmitters like dopamine (B1211576) in biological fluids. One approach involves the use of highly cross-linked polyphosphazene (PZS) nanoparticles incorporating DBF units. rsc.org These DBF-PZS nanoparticles have demonstrated high sensitivity and selectivity for dopamine detection, even in the presence of other neurotransmitters and proteins. rsc.org The detection mechanism can involve fluorescence quenching, potentially resulting from photoinduced charge transfer between dopamine and the DBF moieties. rsc.org This methodology has been successfully applied for the accurate measurement of dopamine in samples such as urine and serum. rsc.org

Screening for Urate Transporter Inhibitors

Dibromofluorescein has been identified as a useful fluorescent substrate in the development of fluorescence-based assays for screening urate transporter 1 (URAT1) inhibitors. nih.govpatsnap.com URAT1 is a key transporter involved in the reabsorption of urate in the kidneys, and its inhibitors are a therapeutic target for hyperuricemia and gout. nih.govpatsnap.comfrontiersin.orgmdpi.com In studies aimed at optimizing screening platforms, DBF, alongside diiodofluorescein (DIF), was found to be a specific transport substrate for URAT1, exhibiting significant fluorescence changes upon cellular uptake. nih.govpatsnap.com DBF and DIF showed Michaelis-Menten constant (Km) values comparable to that of 6-carboxyfluorescein (B556484) (6-CFL), another substrate used in URAT1 inhibitor screening. nih.govpatsnap.comnih.gov The use of DBF as a substrate has enabled visual detection in addition to fluorescence measurements, enhancing the utility of this non-radioactive screening platform for URAT1 inhibitors such as benzbromarone (B1666195) and lesinurad. nih.govpatsnap.com The half maximal inhibitory concentration (IC50) values for these inhibitors obtained using DBF were within the same order of magnitude as those obtained with 6-CFL. nih.govpatsnap.com

Data from URAT1 Inhibitor Screening:

| Substrate | Km Value (approx.) | IC50 (Benzbromarone) (approx.) | IC50 (Lesinurad) (approx.) |

| 6-Carboxyfluorescein | Similar to DBF/DIF nih.govpatsnap.com | Same order of magnitude as DBF/DIF nih.govpatsnap.com | Same order of magnitude as DBF/DIF nih.govpatsnap.com |

| Dibromofluorescein | Similar to 6-CFL nih.govpatsnap.com | Same order of magnitude as 6-CFL nih.govpatsnap.com | Same order of magnitude as 6-CFL nih.govpatsnap.com |

| Diiodofluorescein | Similar to 6-CFL nih.govpatsnap.com | Same order of magnitude as 6-CFL nih.govpatsnap.com | Same order of magnitude as 6-CFL nih.govpatsnap.com |

Environmental Monitoring and Tracer Studies

Dibromofluorescein has applications in environmental monitoring, particularly in the detection of pollutants and as a fluorescent tracer in hydrological studies. gspchem.com

Detection of Pollutants and Contaminants in Aquatic Environments

Dibromofluorescein has been employed in the field of environmental monitoring for the detection of pollutants and contaminants in aquatic environments. gspchem.com The unique fluorescent properties of DBF make it a valuable tool in this regard. gspchem.com While the search results provide general information about the use of fluorescent compounds and other chemical markers for detecting pollutants in water mdpi.comfrontiersin.orgrsc.orgresearchgate.netnih.gov, specific detailed research findings explicitly on Dibromofluorescein's use for detecting particular pollutants were not extensively detailed within the provided snippets. However, its general application in this area is noted. gspchem.com

Application as a Fluorescent Tracer in Hydrological and Environmental Studies

Fluorescent dyes, including those related to fluorescein (B123965), are commonly used as tracers in hydrological studies to understand water flow in both surface water and groundwater systems. wikipedia.orgnih.govresearchgate.netresearchgate.netgw-project.org Dibromofluorescein, as a fluorone dye with suitable fluorescent properties, can be applied in such studies. sigmaaldrich.comgspchem.com Fluorescent tracers help in identifying flow trajectories, understanding solute transport processes, and locating water leaks or areas of contamination or obstruction. wikipedia.orgresearchgate.netgw-project.org The fluorescence allows for visualization and easier identification of problem areas. wikipedia.org While fluorescein is a widely recognized tracer wikipedia.org, the properties of DBF suggest its potential utility in similar environmental tracing applications. sigmaaldrich.comgspchem.com

Advanced Biological and Biomedical Research Applications

Cellular Imaging and Analysis

Dibromofluorescein (B1618816) is employed in cellular imaging and analysis techniques to visualize cellular components and study cell populations. ontosight.ai

Fluorescence Microscopy for Visualizing Cellular Structures and Processes

Fluorescence microscopy is a key application where Dibromofluorescein is used as a fluorescent probe to stain cells or cellular components. This allows for the visualization of structures or processes under a fluorescence microscope. ontosight.ai Conventional fluorescence microscopy uses fluorophore-labeled antibodies to visualize cellular structures, providing insights into cellular physiological and pathological states. fluorofinder.com While the resolution of conventional fluorescence microscopy is limited, advanced techniques have been developed to improve resolution significantly. fluorofinder.com Dibromofluorescein, as a fluorescent stain, contributes to the ability of fluorescence microscopy to detect pathogens, cellular organelles, and molecular complexes with high sensitivity. moticmicroscopes.com

Flow Cytometry for Cell Population Analysis and Sorting

In flow cytometry, Dibromofluorescein can be used to label cells or antibodies, enabling the analysis and sorting of cell populations based on their fluorescent properties. ontosight.ai Flow cytometry is a technology that provides rapid multi-parametric analysis of single cells in solution. nih.gov It utilizes lasers as light sources to produce scattered and fluorescent light signals that are read by detectors. nih.gov This technique allows for the analysis of both populations of cells and characteristics of individual cells. youtube.com By using fluorescent antibodies or dyes like Dibromofluorescein, researchers can identify and quantify different cell types within a mixed population and analyze intracellular targets. youtube.comyoutube.com Imaging flow cytometry systems combine the benefits of microscopy and flow cytometry, allowing for the acquisition of multiple images of each cell in different imaging modes with fluorescence sensitivity comparable to conventional flow cytometry. nih.gov

Biomolecular Labeling and Probing

Dibromofluorescein is utilized in the labeling and probing of biomolecules, including proteins and nucleic acids. sigmaaldrich.com

Labeling Reagents for Proteins and Nucleic Acids

Dibromofluorescein is a fluorone dye, and fluorone dyes are widely used as organic fluorophores for labeling and sensing biomolecules. sigmaaldrich.comsigmaaldrich.com It is routinely used as a ligand for studying the properties of proteins using spectral analysis. sigmaaldrich.comsigmaaldrich.com For instance, 4′,5′-Dibromofluorescein has been used to stain proteins in 1-D and 2-D sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). sigmaaldrich.comsigmaaldrich.com This method is described as rapid, economical, and highly sensitive compared to other proteomic research staining methods. sigmaaldrich.comsigmaaldrich.com Fluorescent labeling of proteins can be achieved by directly coupling fluorescent dye molecules to proteins, often targeting cysteine and amine groups. nih.govyoutube.com Kits are available for preparing fluorescein-labeled proteins for applications like immunostaining and cellular tracing. dojindo.com

For nucleic acids, labeling is required for many studies aiming to elucidate their functions and dynamics. researchgate.net Non-enzymatic, chemical labeling methods allow for the direct covalent attachment of fluorescent or non-fluorescent labels to any nucleic acid. bioscience.co.uk These methods are optimized for applications including nucleic acid visualization both in vitro and in vivo. bioscience.co.uk While Dibromofluorescein itself might not be a direct component of all commercial nucleic acid labeling kits, its nature as a fluorescent dye belonging to a commonly used class of fluorophores for biomolecular labeling suggests its potential or use in similar labeling strategies for nucleic acids. sigmaaldrich.com Strategies for labeling nucleic acids include co-synthetic incorporation of modified bases or post-synthetic fluorescent labeling via click chemistry. researchgate.net

Detection of DNA-Protein and RNA-Protein Interactions

Dibromofluorescein derivatives have been explored in the context of detecting DNA-protein and RNA-protein interactions. Fluorescein-derivative-based photocatalytic applications for protein modifications include the detection of DNA-protein interaction via a DNA-targeted Hoechst-dibromofluorescein conjugated catalyst. researchgate.net Similarly, dual-functionalized probes involving dibromofluorescein have been investigated for RNA-protein interaction detection. researchgate.net RNA-protein interactions play crucial regulatory roles in numerous biological processes. frontiersin.orgmdpi.com Methods for studying these interactions include techniques like RNA electrophoretic mobility shift assay (EMSA), RNA pull-down assays, and fluorescent in situ hybridization co-localization. thermofisher.com Novel methods, such as CRISPR-based yeast two-hybrid systems, are also being developed to identify proteins that bind to specific RNA molecules. biorxiv.org While the direct mechanism of Dibromofluorescein's involvement in these detection methods can vary, its fluorescent property is key to visualizing or indicating the occurrence of the interaction when incorporated into appropriate probes or systems.

Therapeutic Modalities

Exploration in Photodynamic Therapy (PDT) for Targeted Cell Destruction

Photodynamic Therapy (PDT) is a therapeutic approach that utilizes a photosensitizer, light of a specific wavelength, and oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to targeted cell death rsc.orgmdpi.com. Fluorescein (B123965) derivatives, including Dibromofluorescein, have been explored for their potential in PDT due to their ability to act as photosensitizers researchgate.netbeilstein-journals.orgchemimpex.com. Upon irradiation with visible light, these compounds can reach an excited triplet state and transfer energy to molecular oxygen, producing singlet oxygen mdpi.combeilstein-journals.org.

Research indicates that Dibromofluorescein can generate reactive oxygen species upon light activation, which is a key mechanism for cell destruction in PDT chemimpex.com. Studies have investigated the photodynamic activity of Dibromofluorescein in various contexts. For instance, intracutaneous injection of Dibromofluorescein has shown distinct phototoxic reactions upon light exposure researchgate.net. However, topical application on intact skin did not produce similar reactions, although phototoxic effects were observed when applied to abraded or scratched skin, suggesting a requirement for direct tissue contact or penetration for efficacy researchgate.net. The vehicle used for topical application was also found to influence the intensity of the phototoxic reaction researchgate.net.

Dibromofluorescein has been investigated as a photosensitizer in the context of developing activatable photosensitizers for enhanced selectivity. By modifying Dibromofluorescein with a trigger group, such as a 4-nitrobenzyl group, its fluorescence and ROS production can be quenched nih.govresearchgate.net. This quenched state can be "turned on" by specific enzymes, such as nitroreductase (NTR), which are overexpressed in certain target cells like bacteria nih.govresearchgate.net. Upon enzymatic cleavage of the trigger group, the active photosensitizer is released, restoring its fluorescence and ability to generate ROS, thereby enabling targeted cell killing upon irradiation nih.govresearchgate.net. This approach aims to mitigate off-target effects and drug-induced photosensitivity associated with conventional photosensitizers nih.govresearchgate.net.

Table 1: Photophysical Properties and Singlet Oxygen Quantum Yields of Fluorescein Derivatives

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Fluorescein | 0.03 | zoulab.org |

| Dibromofluorescein | 0.42 | zoulab.orgrsc.org |

| Eosin (B541160) Y | 0.57 | zoulab.org |

Note: Singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in producing singlet oxygen.

Proximity-Based Chemical Biology

Proximity-based chemical biology techniques utilize reactive species generated in a localized manner to label biomolecules within a defined spatial range. Dibromofluorescein's ability to generate singlet oxygen upon photoactivation makes it a valuable tool in this field, particularly for proximity tagging and site-selective modification.

Singlet Oxygen Generator for Proximity Tagging in Living Systems

Dibromofluorescein acts as a singlet oxygen generator (SOG) upon photoirradiation, typically with green or blue light chinesechemsoc.orgresearchgate.netoup.comnih.govacs.org. Singlet oxygen is a highly reactive species with a short diffusion radius (approximately 100 nm), making it suitable for labeling molecules in close proximity to the generation source oup.com. This property has been leveraged in proximity tagging strategies in living systems.

In one approach, Dibromofluorescein has been conjugated to targeting moieties, such as a Hoechst motif for targeting chromatin-associated RNAs or a HaloTag ligand for targeting specific subcellular compartments oup.comnih.govhku.hk. Upon light activation, the localized Dibromofluorescein generates singlet oxygen, which can oxidize nearby biomolecules, including proteins and nucleic acids (RNA) chinesechemsoc.orgresearchgate.netoup.comnih.govhku.hk. These oxidized molecules can then be tagged with probes, such as alkyne-amines, and subsequently labeled with biotin (B1667282) via click chemistry for enrichment and analysis researchgate.netoup.comnih.gov.

This singlet oxygen-based proximity labeling, exemplified by methods like Halo-seq, allows for the spatial analysis of biomolecules within cells oup.comnih.gov. Compared to enzymatic methods for radical generation, Dibromofluorescein-mediated singlet oxygen generation offers a non-enzymatic alternative that can be controlled spatiotemporally by light oup.comacs.org. Studies have shown that Dibromofluorescein can result in a greater yield of ROS compared to some protein-based photosensitizers like miniSOG researchgate.net.